Methyl 4-cyclopropyl-2-fluorobenzoate CAS 1613413-65-2
Methyl 4-cyclopropyl-2-fluorobenzoate CAS 1613413-65-2
An In-Depth Technical Guide to Methyl 4-cyclopropyl-2-fluorobenzoate (CAS 1613413-65-2)
Abstract
Methyl 4-cyclopropyl-2-fluorobenzoate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural combination of a fluorine atom and a cyclopropyl group on a benzoate scaffold imparts desirable physicochemical properties to target molecules, enhancing metabolic stability, potency, and membrane permeability. This guide provides a comprehensive technical overview of Methyl 4-cyclopropyl-2-fluorobenzoate, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, with a focus on palladium-catalyzed cross-coupling reactions, detailed analytical characterization, and its significant applications as a key intermediate in the development of novel therapeutics, including potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction and Significance
Methyl 4-cyclopropyl-2-fluorobenzoate (CAS No. 1613413-65-2) is a substituted aromatic carboxylic acid ester. The molecule's value in drug discovery is derived from its distinct structural motifs. The cyclopropyl group, a small, strained carbocycle, is increasingly utilized as a "bioisostere" for larger alkyl groups or phenyl rings.[1] Its introduction into a lead compound can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable interactions, and improve solubility.[1] The ortho-fluorine substituent modulates the electronics of the benzene ring and the acidity of the parent carboxylic acid, often leading to improved cell permeability and bioavailability of the final active pharmaceutical ingredient (API).
This compound is most notably recognized as a key intermediate in the synthesis of Remibrutinib (LOU064), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), which has shown promise in the treatment of autoimmune diseases. Its structural integrity is therefore critical for the successful synthesis of such next-generation therapeutics.
Physicochemical Properties
A summary of the key physical and chemical properties of Methyl 4-cyclopropyl-2-fluorobenzoate is presented below. The data is compiled from various chemical suppliers and databases.[2][3]
| Property | Value | Reference |
| CAS Number | 1613413-65-2 | [2] |
| Molecular Formula | C₁₁H₁₁FO₂ | [2][3] |
| Molecular Weight | 194.21 g/mol | [2][3] |
| Appearance | Orange oil / Liquid | [2] |
| Boiling Point | Not Available | [2] |
| Melting Point | Not Available | [2] |
| Storage Condition | Sealed in a dry environment at room temperature (20-22 °C) | [2] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-cyclopropyl-2-fluorobenzoate is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields, excellent functional group tolerance, and commercially available starting materials. The primary route involves the coupling of a halogenated benzoate with a cyclopropylboron species.
An alternative, though sometimes lower-yielding, pathway involves a Kumada coupling between a Grignard reagent and a halo-benzoate, catalyzed by an iron(III) salt.[3]
Recommended Synthetic Route: Suzuki-Miyaura Coupling
The preferred synthetic strategy involves the reaction between Methyl 4-bromo-2-fluorobenzoate and potassium cyclopropyltrifluoroborate.[3]
Caption: Suzuki-Miyaura cross-coupling synthesis of the target compound.
Causality of Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is a robust and highly efficient catalyst for Suzuki couplings. The dppf ligand is bulky and electron-rich, which promotes the rate-limiting oxidative addition step and stabilizes the palladium(0) active species, preventing palladium black precipitation and leading to higher yields.
-
Base (Cs₂CO₃): Cesium carbonate is a crucial component. It is a strong enough base to facilitate the transmetalation step by activating the boronate complex, but it is generally not so strong as to cause unwanted side reactions like ester hydrolysis. Its high solubility in the aqueous phase of the biphasic solvent system is also advantageous.
-
Solvent System (THF/Water): A biphasic solvent system is ideal. Tetrahydrofuran (THF) solubilizes the organic starting material and the palladium catalyst complex, while water is necessary to dissolve the inorganic base (Cs₂CO₃) and the potassium cyclopropyltrifluoroborate salt, facilitating the reaction at the phase interface.
-
Temperature (70 °C): This elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate without causing significant degradation of the reactants or product.
Detailed Synthetic Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[3][4]
Materials:
-
Methyl 4-bromo-2-fluorobenzoate (1.0 eq)
-
Potassium cyclopropyltrifluoroborate (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), potassium cyclopropyltrifluoroborate (1.2 eq), cesium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous THF and deionized water in a 4:1 ratio (v/v) to achieve a starting material concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude orange oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Characterization and Quality Control
A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the synthesized Methyl 4-cyclopropyl-2-fluorobenzoate.
Caption: Standard workflow for purification and quality control analysis.
Expected Spectral Data
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm). Due to the fluorine and cyclopropyl substituents, these protons will exhibit complex splitting patterns (doublets of doublets, triplets).
-
Methyl Protons (3H): A singlet at ~3.9 ppm, corresponding to the ester methyl group (-OCH₃).
-
Cyclopropyl Protons (5H): A multiplet for the methine proton (-CH-) at ~1.5-2.0 ppm and two multiplets for the methylene protons (-CH₂-) at ~0.6-1.2 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon: A signal around 165 ppm for the ester carbonyl (C=O).
-
Aromatic Carbons: Six signals in the aromatic region (~110-165 ppm). The carbon directly attached to the fluorine will show a large coupling constant (¹JC-F).
-
Methyl Carbon: A signal around 52 ppm for the ester methyl carbon (-OCH₃).
-
Cyclopropyl Carbons: Signals in the upfield region (~5-15 ppm).
-
-
Mass Spectrometry (ESI-MS):
-
The expected molecular ion peak [M+H]⁺ would be at m/z = 195.08.
-
The exact mass is 194.074.[7]
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretch for the ester group around 1720-1740 cm⁻¹.[4]
-
C-O stretching vibrations around 1100-1300 cm⁻¹.
-
Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹.
-
C-H stretching from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹.
-
Applications in Drug Discovery
Methyl 4-cyclopropyl-2-fluorobenzoate is a high-value intermediate primarily used in the synthesis of complex heterocyclic molecules targeted for therapeutic intervention. Its structure is frequently found in patent literature for novel kinase inhibitors.
Caption: Role as a key building block in API synthesis.
The ester is typically hydrolyzed to its corresponding carboxylic acid, 4-cyclopropyl-2-fluorobenzoic acid (CAS 1247927-81-6), which then serves as a coupling partner in amide bond formation reactions.[8] This is a critical step in the construction of molecules like Remibrutinib, where this fragment is attached to a complex heterocyclic core. The presence of the cyclopropyl-fluoro-phenyl moiety in the final drug molecule often contributes to a superior pharmacological profile.
Safety Information
While a specific Safety Data Sheet (SDS) for Methyl 4-cyclopropyl-2-fluorobenzoate is not universally available, hazard information can be inferred from the closely related parent acid and supplier information.[2][8][9] Users should handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
Conclusion
Methyl 4-cyclopropyl-2-fluorobenzoate is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its rational design incorporates features known to enhance the drug-like properties of therapeutic candidates. The reliable and scalable synthesis via Suzuki-Miyaura coupling, coupled with a well-defined analytical characterization profile, ensures its quality and suitability for use in multi-step syntheses of complex APIs. As research into targeted therapies, particularly kinase inhibitors, continues to expand, the demand and importance of sophisticated building blocks like Methyl 4-cyclopropyl-2-fluorobenzoate are set to grow.
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